dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3850776
CAS Number:
Molecular Formula: C28H28N4O7
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of DHPs, including the specific derivative , can be achieved through the Hantzsch pyridine synthesis. This classical multi-component reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate). [] The reaction is typically carried out in a solvent, often refluxing ethanol, and can be catalyzed by acids. Variations of the Hantzsch synthesis have been developed to improve yields and introduce diverse substituents on the DHP core structure. []

Molecular Structure Analysis

DHPs exhibit a characteristic flattened boat conformation for their dihydropyridine ring. The substituents on the DHP ring, especially at the C4 position, significantly influence their pharmacological activity and physicochemical properties. [, ] Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) are commonly employed to analyze the molecular structure and conformational properties of novel DHP derivatives. [, , ]

Mechanism of Action

DHPs, particularly those containing specific substituents at the C4 position, are well-known for their calcium channel antagonist activity. [, , , , ] These molecules bind to L-type voltage-gated calcium channels, predominantly found in vascular smooth muscle and cardiac muscle. By blocking calcium influx, DHPs induce vasodilation and reduce cardiac contractility, making them valuable in treating hypertension and other cardiovascular conditions. [, , , ]

Physical and Chemical Properties Analysis

The physicochemical properties of DHPs, such as solubility, lipophilicity, and melting point, are influenced by the nature and position of substituents on the DHP ring. For example, introducing lipophilic groups can enhance their bioavailability and duration of action. [] These properties can be determined using techniques like HPLC, partition coefficient measurements, and thermal analysis (like DSC). [, ]

Applications
  • Antihypertensive agents: DHPs are widely used as antihypertensive drugs due to their potent vasodilatory effects. [, , , , , , , , ]
  • Calcium channel blockers: Their ability to block L-type calcium channels makes them valuable tools for studying calcium signaling pathways and related physiological processes. [, , , ]
  • Anticonvulsants: Some DHP derivatives exhibit anticonvulsant activity, providing insights into potential therapeutic targets for epilepsy. []
  • Anti-tubercular agents: Certain DHP analogues demonstrate promising activity against Mycobacterium tuberculosis, contributing to developing novel anti-tuberculosis drugs. []
  • Thromboxane A2 synthase inhibitors: DHPs with specific structural modifications can inhibit thromboxane A2 synthesis, suggesting potential applications in managing cardiovascular diseases. []
  • Organic synthesis: DHPs serve as versatile intermediates for synthesizing a wide range of heterocyclic compounds with diverse biological activities. [, ]

Diethyl 2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates

Compound Description: This class of compounds shares the core dihydropyridine structure with dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. They are highlighted for their efficient synthesis and subsequent oxidative aromatization using hypervalent iodine (III) reagents. []

Relevance: The close structural similarity lies in the 1,4-dihydropyridine ring with 3,5-dicarboxylate substituents and a 1-phenyl-3-aryl-1H-pyrazol-4-yl group at the 4-position. Both the target compound and this class demonstrate the feasibility of synthesizing and modifying dihydropyridine derivatives. []

Nifedipine

Compound Description: Nifedipine is a well-known calcium channel blocker used to treat hypertension. [, ]

Relevance: Nifedipine serves as a prototypical example of 1,4-dihydropyridine-based calcium channel blockers. The structural similarities with dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate lie in the 1,4-dihydropyridine core, although the substituents at the 4-position differ. This comparison highlights the importance of the dihydropyridine scaffold in pharmaceuticals, particularly for cardiovascular diseases. [, ]

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Compound Description: This compound is a nifedipine analog, also classified as a 1,4-dihydropyridine derivative. []

Relevance: This compound shares the 1,4-dihydropyridine core with dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, emphasizing the prevalence of this scaffold in medicinal chemistry. Studying its degradation products provided insights into potential metabolic pathways for dihydropyridines. []

Dimethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate dihydrate

Compound Description: This compound is structurally very similar to dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. []

Relevance: The only structural difference between this compound and the target compound is the substituent at the para position of the phenyl ring attached to the 3-position of the pyrazole ring. This compound highlights the impact of subtle structural modifications on the physicochemical properties of these derivatives, particularly in crystal packing through hydrogen bonding networks. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

Compound Description: This compound is a dihydropyridine derivative that exhibits antihypertensive effects and binds to L-type calcium channels. [, ]

Relevance: Similar to dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, it features the 1,4-dihydropyridine core with a 3-nitrophenyl group at the 4-position. This compound emphasizes the versatility of the dihydropyridine scaffold for developing antihypertensive agents and provides a basis for understanding structure-activity relationships in this class. [, ]

2-Methoxyethyl(E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl- 4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653 is a dihydropyridine derivative with potent and long-lasting calcium antagonist and antihypertensive effects. [, , ]

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411 is a dihydropyridine derivative with potent and long-lasting antihypertensive effects, attributed to its calcium channel blocking activity. [, ]

Relevance: Like dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, this compound possesses the 1,4-dihydropyridine core with a 3-nitrophenyl group at the 4-position, highlighting the importance of this structural motif for antihypertensive activity. Notably, FRC-8411 exhibits polymorphism, emphasizing the impact of solid-state properties on drug performance. [, ]

3-Alkyl 5-isopropyl 4-aryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates

Compound Description: This series of compounds represents diverse modifications on the dihydropyridine scaffold. They were investigated for calcium channel antagonist and anticonvulsant activities. []

Relevance: This series highlights the exploration of various substituents on the dihydropyridine ring, including the 3-position ester side chains. Comparing their structure-activity relationships with dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate helps understand how specific structural features contribute to different pharmacological activities. []

Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f)

Compound Description: This compound exhibits potent antitubercular activity against Mycobacterium tuberculosis H37Rv with a low minimum inhibitory concentration value (0.02 μg/mL) and a high selectivity index (>500). []

Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c)

Compound Description: This compound also exhibits potent antitubercular activity against Mycobacterium tuberculosis H37Rv. []

Relevance: This compound features a 4-fluorophenyl group at the 3-position of the pyrazole ring. It emphasizes the versatility of substituting different groups at this position while maintaining antitubercular activity. []

Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4e)

Compound Description: This compound displays potent antitubercular activity against Mycobacterium tuberculosis H37Rv. []

Relevance: It demonstrates that substituting a bromine atom at the 4-position of the phenyl ring linked to the 3-position of the pyrazole ring retains the antitubercular activity. []

Compound Description: FCE 24265 exhibits dual activity as a calcium antagonist and a thromboxane A2 (TxA2) synthase inhibitor. []

Relevance: This compound features the 1,4-dihydropyridine core but replaces the 1-phenyl-3-aryl-1H-pyrazol-4-yl substituent with a 3-(1H-imidazol-1-yl)phenyl group at the 4-position. FCE 24265 highlights the potential for designing multi-target drugs based on the dihydropyridine scaffold by modifying substituents for specific activities. []

(+/-)-(E)-3-[4-(1-imidazolyl)methylphenyl]-2-propen-1-yl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (F-0401)

Compound Description: F-0401 is a novel dihydropyridine derivative that shows potent cerebrovascular-selective vasodilator effects. []

Relevance: F-0401 shares the 1,4-dihydropyridine core and the 3-nitrophenyl group at the 4-position with the target compound, but it differs in the ester side chain and has an additional 4-(1-imidazolyl)methylphenyl substituent at the 3-position. This compound suggests that incorporating specific substituents into the dihydropyridine scaffold can enhance its selectivity for cerebral blood vessels, making it a promising candidate for developing new therapies for cerebrovascular diseases. []

Properties

Product Name

dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C28H28N4O7/c1-6-39-22-13-12-18(14-21(22)32(35)36)26-20(15-31(30-26)19-10-8-7-9-11-19)25-23(27(33)37-4)16(2)29-17(3)24(25)28(34)38-5/h7-15,25,29H,6H2,1-5H3

InChI Key

WVJNZZOFHBOTOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.